3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C12H13ClF3NO . It has a molecular weight of 279.69 . The structure includes a benzene ring substituted with a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 279.69 .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
- A study by Harrison et al. (2001) described an orally active, water-soluble neurokinin-1 receptor antagonist that showed efficacy in pre-clinical tests related to emesis and depression. This compound is characterized by high affinity and a long duration of action (Harrison et al., 2001).
Stereochemistry in Antitumor Agents
- Research by Camerman et al. (1978) focused on the molecular structure of dihydrofolate reductase inhibitor antitumor agents, including derivatives of the propanamide class. These compounds showed promise for cancer chemotherapy (Camerman et al., 1978).
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties. This research suggests potential applications in optical devices like optical limiters (Rahulan et al., 2014).
Potential Antidepressant Agents
- A study by Clark et al. (1979) synthesized analogues of dimethylamino-1,1-diphenyl-2-propanol, evaluating them as potential antidepressant agents. One compound, BRL 14342, showed good activity in animal models of depression (Clark et al., 1979).
Selective Androgen Receptor Modulator
- Wu et al. (2006) explored the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, which included a member of the propanamide series. This study provided insight into the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
Herbicidal Activity
- Liu et al. (2008) synthesized a compound with a propanamide moiety and found it to be effective in herbicidal activity. This research opens pathways for the development of new herbicides (Liu et al., 2008).
Photophysical Effects in Complexes
- Sprouse et al. (1984) examined the photophysical effects of metal-carbon bonds in ortho-metalated complexes, which included compounds related to the propanamide class. This study contributes to the understanding of light emission properties of such complexes (Sprouse et al., 1984).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antimicrobial agents .
Mode of Action
It is believed to interact with its target, d-alanine–d-alanine ligase, leading to inhibition of the enzyme’s activity . This disruption can prevent the formation of the bacterial cell wall, potentially leading to cell death .
Biochemical Pathways
Given its target, it is likely involved in the pathway related to bacterial cell wall synthesis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Result of Action
Given its target, it is likely that the compound disrupts bacterial cell wall synthesis, potentially leading to bacterial cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with D-alanine–D-alanine ligase, an enzyme found in Staphylococcus aureus
Molecular Mechanism
The molecular mechanism of action of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is not well defined. It is hypothesized to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-11(2,7-13)10(18)17-8-3-5-9(6-4-8)19-12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONJDXRINXELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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